1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo-
Brand Name: Vulcanchem
CAS No.: 129679-52-3
VCID: VC21212429
InChI: InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(10-7)6(5)8(12)11-3/h3-6H,1-2H2
SMILES: C1CC2C3C(C1OC3=O)C(=S)O2
Molecular Formula: C8H8O3S
Molecular Weight: 184.21 g/mol

1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo-

CAS No.: 129679-52-3

Cat. No.: VC21212429

Molecular Formula: C8H8O3S

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- - 129679-52-3

Specification

CAS No. 129679-52-3
Molecular Formula C8H8O3S
Molecular Weight 184.21 g/mol
IUPAC Name 9-sulfanylidene-5,10-dioxatricyclo[5.3.0.04,8]decan-6-one
Standard InChI InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(10-7)6(5)8(12)11-3/h3-6H,1-2H2
Standard InChI Key UFIHSALZWYWVLO-UHFFFAOYSA-N
SMILES C1CC2C3C(C1OC3=O)C(=S)O2
Canonical SMILES C1CC2C3C(C1OC3=O)C(=S)O2

Introduction

1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- is a complex organic compound with a molecular formula of C8H8O3S. This compound is characterized by its unique structural features, which include a fused furan ring system with a thioxo group. The compound's CAS number is 129679-52-3, and it is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties.

Synthesis and Preparation

The synthesis of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- typically involves complex organic reactions that require careful control of conditions to achieve the desired product. While specific synthesis protocols are not detailed here, they often involve multi-step processes starting from simpler furan derivatives.

Chemical Applications

In chemical applications, compounds like 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- can serve as intermediates in the synthesis of more complex molecules or as building blocks for materials science.

Future Research Directions

Future research should focus on detailed spectroscopic characterization, synthesis optimization, and exploration of biological activities. Additionally, investigating its potential as a precursor for more complex molecules could reveal new avenues for application in materials science and pharmaceuticals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator